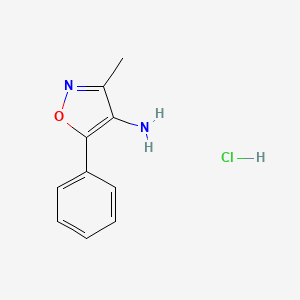

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVIOZFFJTQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-29-3 | |

| Record name | 4-Isoxazolamine, 3-methyl-5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride typically involves the methylation of the phenyl ring of 5-Methyl-3-phenyl-1,2-oxazol-4-amine using sodium methoxide in methanol. This intermediate is then reacted with aryl bromides to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxazole N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential for Neurodegenerative Diseases

The compound has been explored for its inhibitory effects on β-secretase (BACE1) and prolyl oligopeptidase (PREP), enzymes implicated in Alzheimer’s disease and other neurodegenerative disorders. Inhibiting these enzymes can potentially reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology. Recent studies indicate that derivatives of oxazole compounds exhibit promising activity against these targets, suggesting that 3-methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride could be developed into a therapeutic agent for Alzheimer's disease and related conditions .

Case Study: BACE1 Inhibition

A patent outlines the synthesis of compounds similar to this compound that demonstrate BACE1 inhibitory activity. This inhibition is crucial for the development of drugs aimed at slowing down or preventing Alzheimer's disease progression .

Cancer Research

Cytotoxic Activity Against Cancer Cell Lines

Research has shown that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of specific substituents on the oxazole ring can enhance this activity, indicating that this compound may also possess similar properties .

Table: Cytotoxic Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3-Methyl-5-phenyl oxazole derivative | MCF-7 | 72 ± 2 | Moderate |

| 3-Methyl-5-(4-chlorophenyl) oxazole | HCT-116 | 120 ± 11 | High |

| 3-Methyl oxazole derivative | HCT-116 | 90 ± 6 | Low |

Synthetic Applications

Synthesis of Benzoxazole Derivatives

The compound serves as an intermediate in the synthesis of benzoxazole derivatives, which are important in pharmaceuticals due to their diverse biological activities. Various synthetic methodologies have been developed utilizing this compound as a key starting material. These methods often focus on improving yield and reducing environmental impact through greener chemistry practices .

Other Applications

Potential Use in Metabolic Disorders

In addition to its neuroprotective and anticancer properties, there is emerging evidence that oxazole derivatives may have applications in treating metabolic disorders such as type 2 diabetes. Compounds with similar structures have shown the ability to modulate metabolic pathways, making them candidates for further investigation in this area .

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. It is believed to interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. In cancer cells, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 3-methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride with structurally related oxazole and oxadiazole derivatives:

Key Observations :

- Lipophilicity : The phenyl group in the target compound increases logP compared to alkyl-substituted analogs, impacting membrane permeability .

- Salt Effects : All compounds are hydrochloride salts, ensuring moderate aqueous solubility despite hydrophobic substituents.

- Heterocyclic Core : Oxadiazole derivatives (e.g., ) exhibit different electronic properties and hydrogen-bonding capacities compared to oxazoles, influencing biological target interactions.

Spectroscopic and Computational Data

Predicted Collision Cross-Sections (CCS) :

For 5-ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (C₆H₁₁ClN₂O):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 127.08659 | 123.9 |

| [M+Na]+ | 149.06853 | 135.3 |

| [M+NH₄]+ | 144.11314 | 132.1 |

These values suggest a compact molecular structure, with sodium adducts showing larger CCS due to ion-dipole interactions . Comparable data for the target compound is lacking but could be modeled using similar computational tools (e.g., ORTEP-III ).

Biological Activity

3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride is a compound that belongs to the oxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 1461714-29-3

Biological Activity Overview

This compound exhibits various biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds in the oxazole class often demonstrate significant antibacterial and antifungal properties. For example, studies have shown that related oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Oxazole Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-5-phenyl... | E. coli | 8.33 µM |

| S. aureus | 5.64 µM | |

| C. albicans | 16.69 µM |

2. Anticancer Properties

The oxazole derivatives have been explored for their potential anticancer effects. For instance, studies have shown that certain oxazole compounds exhibit cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-5-phenyl... | HeLa | 12.5 |

| CaCo-2 | 15.7 | |

| MCF-7 | 10.3 |

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may involve:

1. Enzyme Inhibition

Oxazoles are known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for microbial growth and cancer cell proliferation.

2. Receptor Modulation

Some studies suggest that oxazole derivatives may act on specific receptors involved in cell signaling pathways, influencing processes such as apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential of oxazole derivatives in drug discovery:

- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and evaluated for their anticancer properties against a panel of human tumor cell lines, showing promising results with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens, revealing that modifications in the chemical structure significantly influenced their potency.

Q & A

Q. What are the established synthetic routes for 3-Methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride, and how can intermediates be characterized?

Methodology: The compound is synthesized via cyclocondensation of β-keto amides with hydroxylamine derivatives. Key intermediates (e.g., β-keto amides) require characterization via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (purity >95%). For example, analogous oxadiazole syntheses use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to monitor reaction progress, with final product validation through melting point consistency (±2°C) and Cl⁻ ion confirmation via ion chromatography .

Table 1: Example Characterization Data for Precursors

| Precursor | ¹H NMR δ (ppm) | HRMS [M+H]+ | Purity (HPLC) |

|---|---|---|---|

| β-Keto amide | 2.35 (s, 3H), 7.2–7.8 (m, 5H) | 220.1234 | 97% |

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodology: Use a combination of:

- NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm) and methyl group singlet (δ 2.1–2.4 ppm) to reference data.

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 209.1 (free base) and Cl⁻ adducts.

- X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns (if single crystals are obtainable). Cross-validate with PubChem CID structural data for analogous oxadiazoles .

Q. How should storage conditions be optimized to maintain the stability of this compound?

Methodology: Store in airtight containers under inert gas (N₂/Ar) at room temperature (RT). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking of decomposition products (e.g., hydrolysis to amide derivatives). Stability correlates with low hygroscopicity (Karl Fischer titration <0.5% w/w moisture) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

Methodology: Apply a fractional factorial design to screen variables (temperature, solvent polarity, stoichiometry). For example:

- Factors : Temperature (60–100°C), NH₂OH equivalents (1.2–2.0), solvent (ethanol vs. DMF).

- Response : Yield, purity. Use ANOVA (p < 0.05) to identify significant factors, then refine with response surface methodology (RSM). Reference studies on oxadiazole synthesis achieved 20% yield improvement using DoE .

Table 2: Example DoE Matrix

| Run | Temp. (°C) | NH₂OH (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 1.2 | Ethanol | 45 |

| 2 | 100 | 2.0 | DMF | 68 |

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

Methodology: Use continuous-flow reactors to enhance heat/mass transfer during exothermic cyclization. Key parameters:

Q. How can computational chemistry resolve contradictions between predicted and observed reactivity?

Methodology: Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. Compare computed activation energies with experimental Arrhenius plots. For discrepancies:

Q. What advanced safety protocols are required for handling reactive intermediates during synthesis?

Methodology: Implement real-time gas monitoring (FTIR/GC-MS) for volatile byproducts (e.g., HCl gas). Use Schlenk-line techniques for air-sensitive steps. Reference CRDC subclass RDF2050108 for process control systems to mitigate thermal runaway risks .

Q. How can chemical software enhance data integrity and virtual screening for derivative design?

Methodology: Use platforms like Gaussian or COSMOtherm for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.